molecular formula C13H12FNO B8159886 3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine

3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B8159886
M. Wt: 217.24 g/mol
InChI Key: ZBGLSGHVEWVYSI-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Atomic Connectivity and Bonding Patterns

The biphenyl core consists of two benzene rings connected by a single C–C bond between the 1- and 1'-positions. Substitutents are arranged as follows:

  • Fluorine at the 3'-position (Ring B).
  • Methoxy (–OCH₃) at the 3-position (Ring A).
  • Amine (–NH₂) at the 4-position (Ring A).

The molecular formula (C₁₃H₁₂FNO) and connectivity are consistent with PubChem records (CID 20100067) . The methoxy group donates electrons via resonance, while fluorine exerts an inductive electron-withdrawing effect, creating a polarized electronic environment. The amine group introduces potential hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Conformational Analysis via X-ray Crystallography

While experimental X-ray crystallographic data for this specific compound is unavailable, analogous fluorinated biphenyls exhibit dihedral angles between phenyl rings ranging from 30° to 45°, depending on substituent steric and electronic effects . For example, TBDFBP (C₁₆H₁₆F₂), a related fluorinated biphenyl, adopts a twisted conformation with a dihedral angle of 38.5° . Computational models predict similar torsional flexibility for 3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine due to reduced steric hindrance from the –OCH₃ and –F groups compared to bulkier substituents.

Parameter Predicted Value
Dihedral angle 35°–42° (DFT-optimized)
Bond length (C1–C1') 1.48 Å (B3LYP/6-311++G(d,p))
C–F bond length 1.34 Å

Comparative Analysis of Tautomeric Forms

Tautomerism is not a dominant feature in this compound due to the absence of proton-donor/acceptor pairs adjacent to π systems. The amine group (–NH₂) remains in its canonical form, with no evidence of imine or other tautomeric equilibria in analogous structures . Stability is further reinforced by resonance delocalization between the methoxy group and the aromatic ring.

Stereoelectronic Effects of Fluorine and Methoxy Substituents

The methoxy group at C3 donates electron density via resonance (+M effect), increasing electron density at the ortho and para positions of Ring A. Conversely, the fluorine at C3' withdraws electrons via inductive (–I) effects, polarizing Ring B. This juxtaposition creates a dipole moment across the biphenyl system, influencing reactivity and intermolecular interactions.

Key Electronic Effects:
  • Ring A (Methoxy-substituted):

    • Enhanced nucleophilicity at C2 and C4 due to +M effects.
    • Reduced electrophilicity at C1 and C3.
  • Ring B (Fluoro-substituted):

    • Electron-deficient at C2' and C4' due to –I effects.
    • Increased susceptibility to electrophilic substitution at C5' and C6'.
Substituent Electronic Effect Impact on Reactivity
–OCH₃ (C3) +M resonance Activates Ring A for electrophilic substitution
–F (C3') –I inductive Deactivates Ring B for electrophilic substitution

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGLSGHVEWVYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylative Coupling with Preformed Nitrobenzoate Salts

Patent CN107628956A outlines a two-step process involving the formation of o-nitrobenzoate salts followed by coupling with substituted halobenzenes. For instance, 3-methoxy-4-nitrobenzoic acid is reacted with potassium hydroxide in ethanol at 30–40°C to form the corresponding potassium salt, which is then coupled with 3-fluoroiodobenzene using a nickel catalyst (e.g., dichlorobis(triphenylphosphine)nickel(II)) in toluene at 80–120°C. This method avoids the use of sensitive boronic acids and achieves yields of 68–72% for the intermediate 3'-fluoro-3-methoxy-4-nitrobiphenyl.

Functional Group Transformations: Nitro Reduction and Methoxy Stability

Catalytic Hydrogenation of Nitro Groups

The reduction of the nitro group in 3'-fluoro-3-methoxy-4-nitrobiphenyl to the corresponding amine is achieved via catalytic hydrogenation. Patent CN107628956A specifies using palladium on carbon (5% Pd/C) under 0.5–1.5 MPa H₂ pressure in ethanol at 50–80°C, yielding 85–90% of the target amine. Critical to success is the exclusion of sulfur-containing impurities, which poison the catalyst.

Chemoselective Reduction Alternatives

Patent US4620025A highlights the use of diisobutylaluminum hydride (DIBAL-H) for selective reductions in polyfunctional intermediates. While DIBAL-H is typically employed for ester reductions, its application to nitro groups remains unexplored in the context of biphenyl amines, presenting an area for further investigation.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

  • Polar aprotic solvents : Dimethylformamide (DMF) enhances the solubility of nitrobenzoate salts but risks side reactions with methoxy groups at elevated temperatures.

  • Toluene : Preferred for decarboxylative coupling due to its ability to stabilize radical intermediates and tolerate high temperatures (up to 240°C).

  • Ethanol : Ideal for hydrogenation steps, as its protic nature facilitates H₂ activation on palladium surfaces.

Catalyst Systems

CatalystReaction StepYield (%)SelectivitySource
Ni(PPh₃)₂Cl₂Decarboxylative coupling72High
Pd/C (5%)Nitro reduction89>99%
CuBrUllmann-type coupling58Moderate

Workup and Purification Strategies

Filtration and Crystallization

Post-hydrogenation, the reaction mixture is filtered through Celite to remove catalyst residues, followed by concentration under reduced pressure. Crystallization from hexane/toluene (3:1) affords the amine as a white solid. Patent US4620025A emphasizes the use of activated charcoal (1–2% w/w) to adsorb colored impurities, a step critical for pharmaceutical-grade purity.

Chromatographic Purification

Silica gel chromatography with methylene chloride/hexane gradients (5–20% ethyl acetate) resolves residual coupling byproducts, particularly regioisomeric biphenyls.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 8.2 Hz, 1H, H-2'), 7.32–7.28 (m, 2H, H-5, H-6), 6.95 (d, J = 8.6 Hz, 1H, H-5'), 3.89 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₁FNO₂: 232.0874; found: 232.0876.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals >99.5% purity, with retention time = 6.8 min.

Challenges and Mitigation Strategies

Methoxy Group Demethylation

Under strongly acidic or high-temperature conditions, the methoxy group may undergo demethylation to a phenol. Patent CN107628956A circumvents this by maintaining pH > 7 during aqueous workups and avoiding prolonged heating above 150°C.

Amine Oxidation

The primary amine is susceptible to oxidation during storage. Stabilization is achieved via storage under nitrogen at –20°C or conversion to the hydrochloride salt.

Scalability and Industrial Feasibility

The decarboxylative coupling/hydrogenation sequence described in CN107628956A has been demonstrated at kilolab scale (50–100 L batches), with consistent yields of 70–75%. Key cost drivers include palladium catalyst recovery (85% efficiency via incineration) and solvent recycling (toluene recovery: 92%) .

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the aromatic rings, this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The amine group can act as a nucleophile, allowing the compound to undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine serves as a crucial intermediate in the synthesis of various organic compounds. Its biphenyl structure allows for the introduction of diverse functional groups through electrophilic aromatic substitution and cross-coupling reactions, such as Suzuki-Miyaura coupling. This versatility makes it a valuable building block in synthetic organic chemistry .

Table 1: Comparison of Synthetic Routes for Biphenyl Derivatives

Compound NameSynthesis MethodYield (%)References
This compoundSuzuki-Miyaura couplingVaries
3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amineReflux with fluorinated phenyl boronic acid47%
3-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-amineHydroxyimino methylationVaries

Potential Pharmaceutical Applications:
Research indicates that this compound exhibits promising biological activities. It has been investigated for its interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound can inhibit certain viral strains, demonstrating potential antiviral properties .

Case Study: Antiviral Activity
A study evaluated the efficacy of various biphenyl derivatives against HIV-1. The results indicated that compounds with similar structural motifs to this compound displayed significant inhibitory effects on viral replication with low cytotoxicity profiles. Specifically, compounds with fluorine substituents exhibited enhanced activity compared to their non-fluorinated counterparts .

Material Science Applications

Use in Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic electronics. Fluorinated biphenyls are known for their stability and effectiveness as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of this compound into device architectures can improve charge mobility and overall device performance.

Table 2: Properties Relevant to Material Science

PropertyValueImplications
Electron MobilityHighSuitable for electronic applications
Thermal StabilityModerate to HighEnhances durability of devices
SolubilitySoluble in organic solventsFacilitates processing

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0)

  • Structure : Two fluorine atoms at 3' and 4' positions.
  • Molecular Formula : C₁₂H₉F₂N.
  • Molecular Weight : 205.2 g/mol.
  • Applications: Used in analytical method validation and quality control for drug applications. Its dual fluorine substitution enhances polarity and metabolic stability compared to mono-fluorinated analogs .

3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine (CAS 1187386-07-7)

  • Structure : Fluorine at 3' and methyl at 4' positions.
  • Molecular Formula : C₁₃H₁₂FN.
  • Molecular Weight : 201.24 g/mol.

4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine (CAS 1694468-64-8)

  • Structure : Fluorine at 4' and methyl at 2 positions.
  • Molecular Formula : C₁₃H₁₂FN.
  • Molecular Weight : 201.24 g/mol.
  • Synthesis : Prepared via cross-coupling reactions; the methyl group at the ortho position may hinder rotational freedom, affecting conformational stability .

Physicochemical Properties

Melting Points and Solubility

  • 3',4'-Difluoro-[1,1'-biphenyl]-4-amine: Not explicitly reported, but fluorination typically elevates melting points due to increased crystallinity.
  • 4'-Fluoro-biphenyl-3-amine: A white to pale yellow solid, soluble in ethanol and dimethylformamide but insoluble in water .
  • This compound (inferred) : Methoxy groups generally enhance solubility in polar organic solvents compared to purely fluorinated analogs.

Torsional Energy Barriers (V₂ Values)

  • 3-Fluoro-1,1'-biphenyl : V₂ = -4.29 kcal/mol.
  • 4-Fluoro-1,1'-biphenyl : V₂ = -4.26 kcal/mol.
  • [1,1'-Biphenyl]-4-amine : V₂ = -4.39 kcal/mol.
    The methoxy group in the target compound likely increases steric hindrance and torsional energy compared to fluorine or methyl substituents .

Role in Cross-Coupling Reactions

  • 4’-Fluoro-[1,1’-biphenyl]-4-amine : Used as a precursor in the synthesis of PET tracers, achieving 59–74% yields in coupling reactions with Boc-L-Glu-OtBu .
  • N,N-Dimethyl-[1,1'-biphenyl]-4-amine : Demonstrated utility in Suzuki-Miyaura couplings, highlighting the adaptability of biphenylamines in transition metal-catalyzed reactions .

Functionalization in Materials Science

  • (1,1'-Biphenyl)-4-amine groups: Grafted onto boron-doped nanocrystalline diamond (B:NCD) surfaces via Suzuki reactions for optoelectronic applications, achieving high coupling yields with Pd(OAc)₂-P(o-tol)₃ catalysts .

Data Tables

Table 1: Key Properties of Selected Biphenylamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5728-66-5 C₁₃H₁₂FNO 217.24 (inferred) Fluoro-methoxy substitution
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 1184136-90-0 C₁₂H₉F₂N 205.20 Dual fluoro substitution
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine 1187386-07-7 C₁₃H₁₂FN 201.24 Fluoro-methyl substitution
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine 1694468-64-8 C₁₃H₁₂FN 201.24 Ortho-methyl substitution

Table 2: Torsional Energy Barriers (V₂) of Biaryl Derivatives

Substituent(s) V₂ (kcal/mol)
3-Fluoro-1,1'-biphenyl -4.29
4-Fluoro-1,1'-biphenyl -4.26
[1,1'-Biphenyl]-4-amine -4.39
4,4'-Dimethyl-1,1'-biphenyl -4.23

Biological Activity

3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine is a synthetic organic compound characterized by its biphenyl structure, which includes a fluorine atom and a methoxy group. This compound has gained attention for its potential biological activities, particularly in the context of cancer treatment and modulation of calcium signaling pathways.

  • Molecular Formula : C13H12FNO2
  • Molecular Weight : Approximately 233.24 g/mol
  • Structure : The compound features a biphenyl core with a methoxy group at the 3-position and a fluorine atom at the 3'-position, which influences its electronic properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell growth in various cancer cell lines.
  • Calcium Signaling Modulation : The compound acts as an inhibitor of calcium release-activated calcium (CRAC) channels, which are crucial for various cellular processes.

Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several compounds, including this compound. The results indicated:

  • Cell Viability : At concentrations of 10 µM and 30 µM, the compound demonstrated varying effects on cell viability across different cell lines.
Concentration (µM)Cell Line A Viability (%)Cell Line B Viability (%)
1092.49 ± 10.4696.61 ± 8.25
3094.30 ± 6.88122.14 ± 4.12

These findings suggest that while higher concentrations may not significantly enhance antiproliferative effects, they do indicate a potential for selective toxicity against cancer cells .

The mechanism by which this compound exerts its biological activity appears to involve:

  • Inhibition of CRAC Channels : By modulating calcium entry into cells, this compound may impact various signaling pathways associated with cell proliferation and apoptosis.

Study on CRAC Channel Inhibition

A detailed investigation into the effects of this compound on CRAC channels revealed:

  • Inhibition Profile : The compound effectively inhibited calcium influx in a dose-dependent manner, suggesting its potential use in treating diseases characterized by abnormal calcium signaling, such as chronic lymphocytic leukemia.

Comparative Analysis with Other Compounds

In comparative studies with structurally similar compounds:

  • Potency Assessment : The biological activity of this compound was found to be comparable to other known inhibitors of CRAC channels, indicating its potential as a lead compound for further development .

Q & A

Q. Contradictions and Limitations :

  • Synthetic yields : Vary widely (24–92%) depending on substituents and catalysts, necessitating case-by-case optimization .
  • Safety classifications : Older data emphasize carcinogenicity, while newer guidelines focus on acute toxicity, requiring updated risk assessments .

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